molecular formula C9H10N2O3S B8804053 5-nitro-6-(thiophen-2-yl)piperidin-2-one

5-nitro-6-(thiophen-2-yl)piperidin-2-one

Cat. No.: B8804053
M. Wt: 226.25 g/mol
InChI Key: NXGSXROJOVXBSB-UHFFFAOYSA-N
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Description

5-nitro-6-(thiophen-2-yl)piperidin-2-one is a chemical compound of significant interest in medicinal chemistry and infectious disease research. It features a nitro-heterocyclic structure, a pharmacophore known for its potent bioactivity. This specific compound combines a piperidin-2-one core with a nitro group and a thiophene unit. The inclusion of the thiophene ring is a strategic modification in drug design, as it significantly influences the molecule's overall lipophilicity, electronic characteristics, and three-dimensional shape, which can directly impact its bioavailability and binding affinity to biological targets . Nitro-containing compounds, particularly those with fused or complex heterocyclic systems, have emerged as a cornerstone in the development of novel anti-infective agents . These compounds are frequently investigated as prodrugs that require enzymatic activation within the bacterial cell. A common mechanism involves reductive activation by specific bacterial nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn) . This selective activation mechanism can confer targeted activity against specific pathogens, such as Mycobacterium tuberculosis , while minimizing impact on host cells, making compounds of this class valuable leads for tackling antibiotic-resistant strains . Furthermore, analogous nitrothiophene derivatives have demonstrated promising in vitro antimycobacterial activity and have been designed with improved aqueous solubility profiles, addressing a common challenge in drug development . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecular architectures. It also serves as a valuable probe compound in biochemical assays aimed at elucidating new pathways for combating microbial persistence and resistance. This product is intended for research applications in a controlled laboratory environment only.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-nitro-6-thiophen-2-ylpiperidin-2-one

InChI

InChI=1S/C9H10N2O3S/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)

InChI Key

NXGSXROJOVXBSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CS2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a Knoevenagel condensation between thiophene-2-carbaldehyde and nitromethane, forming a nitroalkene intermediate. Subsequent Michael addition of ethyl cyanoacetate and ammonium acetate facilitates cyclization into a piperidine scaffold. Lactam formation is achieved via hydrolysis of the cyano group under acidic conditions, followed by intramolecular cyclization.

Table 1: Optimization of Multicomponent Synthesis

EntryAldehydeNitro SourceCyanoacetateYield (%)
1Thiophene-2-carbaldehydeNitromethaneEthyl cyanoacetate62
24-MethoxybenzaldehydeNitromethaneEthyl cyanoacetate68
33-MethoxybenzaldehydeNitromethaneEthyl cyanoacetate65

Key findings:

  • The thiophene aldehyde’s electron-rich nature enhances reactivity in the Knoevenagel step, though steric effects may reduce yield compared to aryl aldehydes.

  • Nitromethane serves dual roles as a nitro group source and a one-carbon synthon for ring closure.

  • Lactamization requires refluxing in acetic acid (110°C, 8 h) to achieve full conversion.

Nitration of 6-(Thiophen-2-yl)piperidin-2-one

Direct nitration of a preformed piperidinone core offers precise control over nitro group placement. This method, inspired by quinazolinone nitration in, involves electrophilic aromatic substitution at position 5 of 6-(thiophen-2-yl)piperidin-2-one (Table 2).

Synthetic Protocol

  • Synthesis of 6-(Thiophen-2-yl)piperidin-2-one :

    • Thiophene-2-acetic acid is condensed with benzylamine via a Curtius rearrangement, followed by hydrogenolysis to yield the piperidinone.

  • Nitration :

    • The piperidinone is treated with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, selectively introducing the nitro group at position 5 due to the thiophene’s electron-donating resonance effects.

Table 2: Nitration Conditions and Outcomes

EntrySubstrateNitrating AgentTemp (°C)Time (h)Yield (%)
16-(Thiophen-2-yl)piperidin-2-oneHNO₃/H₂SO₄0258
2Quinazolin-4(3H)-oneHNO₃/H₂SO₄01.595

Key findings:

  • Regioselectivity is governed by the thiophene’s ability to activate the para position (C5) via conjugation.

  • Over-nitration is mitigated by maintaining low temperatures (0–5°C) and short reaction times.

Cyclization of Nitro-Containing Enamine Precursors

This approach leverages intramolecular cyclization of nitro-substituted enamines, a strategy adapted from thieno-pyrrole syntheses in. A nitro group is introduced early in the synthesis, followed by lactam formation (Table 3).

Stepwise Synthesis

  • Nitroenamine Formation :

    • 3-Nitrothiophene-2-carbaldehyde is condensed with ethyl 3-aminocrotonate to form a Schiff base.

  • Cyclization :

    • The enamine undergoes base-mediated cyclization (K₂CO₃, DMF, 80°C) to yield the piperidinone core.

Table 3: Cyclization Efficiency with Varied Bases

EntryBaseSolventTemp (°C)Yield (%)
1K₂CO₃DMF8071
2NaOEtEtOH7064

Key findings:

  • Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing the transition state.

  • Nitro groups at C5 improve ring strain relief during lactamization.

Comparative Analysis of Methods

Multicomponent Synthesis :

  • Advantages : One-pot efficiency, high atom economy.

  • Limitations : Moderate yields (62%), requires rigorous purification.

Direct Nitration :

  • Advantages : High regioselectivity, scalable.

  • Limitations : Requires pre-synthesis of piperidinone precursor.

Enamine Cyclization :

  • Advantages : Early nitro incorporation avoids late-stage functionalization.

  • Limitations : Sensitivity to base strength and solvent polarity .

Chemical Reactions Analysis

Types of Reactions

5-nitro-6-(thiophen-2-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

5-nitro-6-(thiophen-2-yl)piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-6-(thiophen-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and piperidin-2-one core contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

Thiophene-containing piperidinone derivatives are widely studied for their biological and electronic properties. Key comparisons include:

5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one (CAS 1266719-32-7)
  • Structure: Differs by an amino group at position 5 and a methyl group at position 1.
  • The amino group enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetics compared to the nitro-substituted analog .
  • Application : Used in medicinal chemistry for target-specific drug design.
2-Cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 7)
  • Structure: Incorporates a thiophene-linked quinoxaline core and cyanoacrylic acid.
  • Properties : Shows strong photovoltaic activity (PCE = 6.2%) due to extended conjugation and efficient charge transfer. The nitro group in 5-nitro-6-(thiophen-2-yl)piperidin-2-one may similarly enhance electron-deficient character for optoelectronic applications .

Nitro-Substituted Piperidinone Derivatives

Nitro groups are critical for modulating electronic and biological activity:

4-[6-(4-Methanesulfonyl-phenylamino)-5-nitro-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid tert-butyl ester
  • Structure : A nitro-pyrimidine-piperidine hybrid.
  • Properties : Acts as a GPR119 agonist (EC₅₀ = 12 nM), highlighting the role of nitro groups in receptor binding. The nitro substituent in this compound may similarly enhance affinity for biological targets .
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26)
  • Structure: Combines thiophene with sulfonamide and nitro-like enone groups.
  • Biological Activity : Exhibits antiproliferative activity (IC₅₀ = 10.25 µM) against breast cancer cells, outperforming doxorubicin. The nitro group in this compound could similarly stabilize reactive intermediates in cancer pathways .

Piperidinone Derivatives in Materials Science

5-(Hydroxymethyl)-5-phenylpiperidin-2-one (CAS 1909308-61-7)
  • Structure: Features a hydroxymethyl and phenyl group on the piperidinone ring.
  • Applications : Used in polymer synthesis and as a chiral building block. The absence of a nitro group limits its electron-withdrawing capacity compared to this compound, which may favor redox-active applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-nitro-6-(thiophen-2-yl)piperidin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, construct the piperidin-2-one core via cyclization of a suitable precursor (e.g., δ-lactam formation). Introduce the thiophene moiety through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a palladium catalyst and boronic acid derivatives. Nitration is then performed under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Monitor reaction progress via TLC and purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption. Store in a cool, dry, ventilated area away from ignition sources. Stability tests (e.g., TGA/DSC) can assess decomposition risks under varying temperatures .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm the piperidin-2-one scaffold and substituent positions via chemical shifts (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can the nitration step be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Reagent Optimization : Test mixed acid systems (e.g., HNO₃/Ac₂O) to reduce side reactions.
  • Temperature Control : Use cryostatic conditions (e.g., -10°C) to favor mono-nitration.
  • Catalytic Additives : Explore Lewis acids (e.g., ZnCl₂) to direct nitration to the 5-position.
  • In Situ Monitoring : Employ HPLC or inline FTIR to track nitro-intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities (>99% purity required for bioassays).
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Structural Confirmation : Perform X-ray crystallography to confirm regiochemistry, as misassigned nitro/thiophene positions can alter activity .

Q. What strategies address unexpected byproducts during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect side products (e.g., di-nitrated analogs or oxidation byproducts).
  • Reaction Optimization : Adjust stoichiometry (e.g., reduce HNO₃ equivalents) or switch solvents (e.g., from DCM to MeCN for better selectivity).
  • Workup Refinement : Employ pH-dependent extraction (e.g., basify to isolate the neutral piperidinone from acidic byproducts) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to assess activation barriers for substitution at the nitro or thiophene positions.
  • Molecular Dynamics Simulations : Predict solvation effects and steric hindrance using software like Gaussian or ORCA.
  • SAR Analysis : Compare electrostatic potential maps with analogs to identify reactive hotspots .

Notes

  • Advanced questions emphasize mechanistic analysis, reproducibility, and computational validation.
  • Basic questions focus on foundational techniques (synthesis, safety, characterization).
  • All answers are method-driven, aligning with academic research rigor.

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